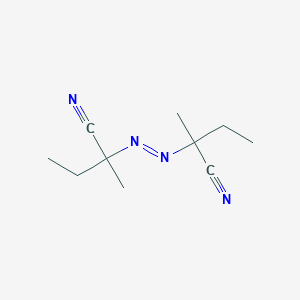

2,2'-Azobis(2-methylbutyronitrile)

Beschreibung

Historical Context and Significance in Radical Chemistry Research

The journey of azo compounds as radical initiators began long before the detailed study of 2,2'-Azobis(2-methylbutyronitrile). The first aliphatic azo initiator, the closely related 2,2'-azobis(isobutyronitrile) (AIBN), was discovered by Thiele and Heuser in 1896. researchgate.net However, the systematic investigation and widespread application of this class of compounds in polymer science did not commence until the 1950s. researchgate.net

Azo initiators, particularly AIBN, quickly became the preferred choice for kinetic studies in free-radical polymerization. researchgate.netchemicalbook.com This preference stems from a key characteristic: their rate of decomposition is largely independent of the solvent used, and they tend not to undergo induced decomposition, where a growing radical attacks an initiator molecule. chemicalbook.comfujifilm.com This leads to a more stable and predictable generation of radicals, producing only one type of free radical upon decomposition. chemicalbook.com This reliability was a significant advancement over peroxide initiators, which are more susceptible to solvent effects and induced decomposition. fujifilm.com The development and study of analogues like 2,2'-Azobis(2-methylbutyronitrile) were a natural progression, seeking initiators with different solubility profiles and decomposition temperatures to suit a wider array of reaction conditions.

Evolution of its Role as a Radical Initiator in Polymer Science

The primary role of 2,2'-Azobis(2-methylbutyronitrile) is to initiate free-radical polymerization. cymitquimica.com The process begins with the thermal or photochemical decomposition of the azo compound. This reaction breaks the carbon-nitrogen bonds, releasing a molecule of stable nitrogen gas and two identical cyanoalkyl radicals. fujifilm.comwikipedia.org The release of nitrogen gas is a significant thermodynamic driving force for this decomposition. wikipedia.orgchemicalbook.com

These newly formed radicals are highly reactive and readily attack monomer units, initiating the polymerization chain reaction. fujifilm.com This compound has been effectively used as an initiator for the polymerization of a wide range of vinyl monomers, including styrenes and acrylates, to produce materials such as polystyrene and poly(methyl methacrylate). sigmaaldrich.comatamanchemicals.com

The role of azo initiators has evolved with the advent of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In these advanced methods, a continuous, low concentration of radicals is required to maintain control over the polymer chain growth, leading to polymers with well-defined molecular weights and low dispersity. nih.gov 2,2'-Azobis(2-methylbutyronitrile) and other azo initiators are crucial in these systems for their ability to provide a steady flux of radicals. nih.gov For instance, research has demonstrated the use of a dual initiator system, combining a fast-decomposing azo initiator to consume dissolved oxygen with a slower-decomposing one like 1,1′-azobis(cyclohexanecarbonitrile) (ABCN) to maintain the polymerization, enabling controlled reactions even in the presence of air. nih.gov

Comparative Analysis with Related Azo Compounds in Academic Studies

The effectiveness of 2,2'-Azobis(2-methylbutyronitrile) (AMBN) is often evaluated in comparison to other azo initiators, most notably its close structural analogue, 2,2'-azobis(isobutyronitrile) (AIBN).

Decomposition Temperature and Solubility: The key difference between various azo initiators lies in their decomposition rate at a given temperature, often expressed as the 10-hour half-life temperature (the temperature at which half of the initiator decomposes in 10 hours). AMBN has a 10-hour half-life temperature of 68°C, which is very similar to that of AIBN (65°C). fujifilm.comnih.gov However, AMBN exhibits excellent solubility in a broader range of organic solvents compared to AIBN. fujifilm.com This makes it a more versatile choice for different polymerization systems. Other initiators, like 2,2′-azobis(4-methoxy-2.4-dimethyl valeronitrile) (V-70), are designed for lower temperature applications, with a 10-hour half-life temperature of just 30°C. nih.gov

Performance in Polymerization: Academic studies have directly compared the performance of these initiators. In the RAFT/MADIX miniemulsion polymerization of vinyl acetate (B1210297), both AMBN and AIBN were used as oil-soluble initiators to analyze their influence on the reaction kinetics and control. researchgate.net In other studies involving degenerative chain transfer mediated living radical polymerizations, the choice of initiator, such as AIBN or 1,1′-azobis(cyclohexane-1-carbonitrile) (ACHN), was shown to significantly affect the structure of the polymer chain ends, particularly when the rate of propagation is low. acs.org The selection of an initiator is therefore a critical parameter that must be optimized based on the specific monomer, solvent, and desired reaction temperature to achieve a controlled polymerization with the desired polymer characteristics. nih.gov

Table 2: Comparative Data of Selected Azo Initiators

| Initiator Name | Abbreviation | 10-hour Half-life Temperature (°C) | Key Features |

|---|---|---|---|

| 2,2'-Azobis(2-methylbutyronitrile) | AMBN / Vazo 67 | 68 fujifilm.com | Excellent solubility in many organic solvents. fujifilm.com |

| 2,2'-Azobis(isobutyronitrile) | AIBN | 65 nih.gov | Most common azo initiator, widely used in kinetic studies. chemicalbook.com |

| 1,1'-Azobis(cyclohexanecarbonitrile) | ABCN / ACHN | 88 | Slower decomposition rate, suitable for higher temperature polymerizations. acs.org |

| 2,2'-Azobis(4-methoxy-2.4-dimethylvaleronitrile) | V-70 | 30 nih.gov | Low decomposition temperature, suitable for reactions near room temperature. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-cyanobutan-2-yldiazenyl)-2-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-5-9(3,7-11)13-14-10(4,6-2)8-12/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTLBBWTUPQRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)N=NC(C)(CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Record name | 2,2'-AZODI-(2-METHYLBUTYRONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027747 | |

| Record name | 2,2'-Azobis(2-methylbutanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-azodi-(2-methylbutyronitrile) appears as an odorless white powdered solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Pellets or Large Crystals | |

| Record name | 2,2'-AZODI-(2-METHYLBUTYRONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13472-08-7 | |

| Record name | 2,2'-AZODI-(2-METHYLBUTYRONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Azobis[2-methylbutyronitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Azobis(2-methylbutyronitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Azobis(2-methylbutanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[2-methylbutyronitrile] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBIS(2-METHYLBUTYRONITRILE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DCY6GCZ6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Purity Considerations for Research Applications of 2,2 Azobis 2 Methylbutyronitrile

Established Synthetic Methodologies for 2,2'-Azobis(2-methylbutyronitrile)

The production of 2,2'-Azobis(2-methylbutyronitrile) predominantly follows two well-documented routes: one involving hydrazine (B178648) condensation and subsequent oxidative coupling, and another employing metal hypochlorites.

Hydrazine Condensation and Oxidative Coupling Routes

A common industrial synthesis involves a two-step process. The first step is the condensation reaction of a ketone, such as butanone, with hydrazine hydrate (B1144303). guidechem.com This reaction forms a hydrazo intermediate, specifically hydrogenated 2,2'-Azodi(2-methylbutyronitrile). guidechem.com

In the second step, this intermediate undergoes oxidative coupling to yield the final azo compound. This oxidation can be achieved using various oxidizing agents, including chlorine gas in a chlorinated solvent or hydrogen peroxide in the presence of a bromine catalyst in an acidic medium. guidechem.com One patented method describes mixing sodium cyanide, hydrazine hydrate, an inorganic acid, and butanone in a single vessel to form the hydrogenated intermediate, which is then oxidized with hydrogen peroxide and a metal bromide catalyst. guidechem.com

Metal Hypochlorite-Mediated Synthesis of 2,2'-Azobis(2-methylbutyronitrile)

An alternative and widely utilized synthetic strategy involves the oxidative coupling of an aminonitrile using a metal hypochlorite (B82951), typically sodium hypochlorite. google.comgoogle.com This process begins with the formation of 2-amino-2-methylbutanenitrile (B1286433), which can be synthesized from butanone, hydrogen cyanide, and ammonia (B1221849) under pressure. guidechem.com The subsequent reaction of 2-amino-2-methylbutanenitrile with a metal hypochlorite in an aqueous medium leads to the formation of 2,2'-Azobis(2-methylbutyronitrile). google.com

To improve yield and product quality, this reaction is often carried out in the presence of surface-active agents, such as a mixture of a quaternary ammonium (B1175870) salt and a nonionic compound. google.com These surfactants facilitate the reaction and improve the filtering and drying characteristics of the final product. google.com

Influence of Synthesis Parameters on Product Quality and Research Purity

The purity of 2,2'-Azobis(2-methylbutyronitrile) is significantly impacted by the parameters of its synthesis. For research applications requiring high-purity materials, meticulous control over these variables is essential.

Key parameters that influence product quality include reaction temperature, the ratio of reactants, and the presence of catalysts or additives. For instance, in the metal hypochlorite-mediated synthesis, the temperature is typically maintained between -10°C and 30°C, and the equivalent ratio of metal hypochlorite to the aminonitrile is kept within the range of 1.15:1 to 1.8:1. google.com The use of a mixture of specific surface-active compounds has been shown to result in a high yield of a product with good quality and rapid filtration characteristics. google.com

In the hydrazine condensation route, controlling the temperature during the addition of hydrazine hydrate and the subsequent oxidation step is crucial. For example, one process specifies maintaining the temperature at 2°C during hydrazine addition and -5°C during oxidation with chlorine gas. The concentration of reactants and the pH of the reaction medium also play a vital role in minimizing side reactions and impurities. guidechem.com

Table 1: Influence of Synthesis Parameters on Product Characteristics

| Parameter | Effect on Product Quality |

| Reaction Temperature | Affects reaction rate and selectivity. Sub-optimal temperatures can lead to incomplete reactions or the formation of byproducts. |

| Reactant Ratio | The stoichiometric balance of reactants is crucial for maximizing yield and minimizing unreacted starting materials in the final product. |

| Catalyst/Additive | The choice and concentration of catalysts (e.g., metal bromides) or surfactants can significantly impact reaction efficiency, yield, and the physical properties of the product. |

| pH of Medium | In aqueous-based syntheses, pH control is essential for the stability of reactants and intermediates, and to prevent undesired side reactions. |

Advanced Purification Techniques for 2,2'-Azobis(2-methylbutyronitrile) in High-Precision Studies

For high-precision studies, such as in polymer kinetics or the synthesis of well-defined polymers, the commercial-grade 2,2'-Azobis(2-methylbutyronitrile) often requires further purification. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.

Recrystallization is a primary and effective method for purifying solid organic compounds like 2,2'-Azobis(2-methylbutyronitrile). The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures. Methanol is a commonly used solvent for this purpose. guidechem.com The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of high-purity crystals, leaving impurities dissolved in the mother liquor.

Chromatographic techniques , such as column chromatography, can also be employed for purification, although they are generally more suitable for smaller-scale laboratory preparations due to cost and complexity.

For syntheses that result in a solid precipitate, thorough washing of the filtered product is a simple yet crucial step to remove soluble impurities. The choice of washing solvent is important to ensure it removes impurities without dissolving a significant amount of the desired product.

Elucidation of Decomposition Mechanisms and Radical Generation from 2,2 Azobis 2 Methylbutyronitrile

Thermal Decomposition Pathways of 2,2'-Azobis(2-methylbutyronitrile)researchgate.netbenchchem.comdocumentsdelivered.comchemicalbook.comresearchgate.net

The primary and most well-understood decomposition pathway for 2,2'-Azobis(2-methylbutyronitrile) is through the application of heat. researchgate.net This thermal decomposition is a first-order reaction characterized by the homolytic cleavage of the carbon-nitrogen bonds. atamanchemicals.com Azo compounds like AMBN are known for their thermal instability due to the presence of the bivalent –N=N– group, which can readily break upon an increase in ambient temperature. researchgate.net This process can lead to self-accelerating decomposition and potentially hazardous runaway reactions if not properly controlled. researchgate.netnih.gov

Formation of 2-Cyanoprop-2-yl Radicals and Nitrogen Gas Evolutionresearchgate.netbenchchem.comatamankimya.comdocumentsdelivered.comresearchgate.net

The hallmark of the thermal decomposition of 2,2'-Azobis(2-methylbutyronitrile) is the scission of the two C-N bonds, which results in the liberation of a stable nitrogen gas (N₂) molecule and the formation of two highly reactive 2-cyanoprop-2-yl radicals. atamankimya.comchemicalbook.com This reaction is entropically favored due to the evolution of gaseous nitrogen. atamankimya.comchemicalbook.com The generated 2-cyanoprop-2-yl radicals are stabilized by the presence of the nitrile (-CN) group. chemicalbook.com These radicals are the active species that go on to initiate polymerization by reacting with monomers. The general decomposition reaction can be represented as:

(CH₃CH₂C(CH₃)(CN))₂N₂ → 2 CH₃CH₂C(CH₃)(CN)• + N₂

The decomposition process and the subsequent radical reactions are central to its application as an initiator in free-radical polymerizations. atamankimya.com For instance, it is used to initiate the polymerization of vinyl monomers. atamanchemicals.com

Mechanistic Intermediates and Transition States in 2,2'-Azobis(2-methylbutyronitrile) Decomposition

The decomposition of AMBN is believed to proceed through a concerted, although not necessarily synchronous, cleavage of the two C-N bonds. The transition state involves the stretching of these bonds, leading to the eventual release of the nitrogen molecule and the two radical fragments. While specific mechanistic intermediates beyond the initial radical pair are not extensively detailed in the provided context, the primary focus remains on the direct formation of the 2-cyanoprop-2-yl radicals. Computational studies on similar azo compounds, like 2,2'-azobis(isobutyronitrile) (AIBN), have been employed to understand the energetics and transition states of such decomposition reactions. rsc.org These studies help in elucidating the reaction pathways and the stability of the generated radicals. rsc.org

Influence of External Stimuli on 2,2'-Azobis(2-methylbutyronitrile) Decomposition Kineticsresearchgate.netbenchchem.comatamankimya.comresearchgate.net

Effect of Temperature and Solvent Environmentresearchgate.netbenchchem.com

Temperature is a critical factor governing the decomposition rate of AMBN. researchgate.net The decomposition typically occurs at temperatures above 40°C, with a more common experimental range between 66°C and 72°C for its analogue, AIBN. atamankimya.comchemicalbook.comatamanchemicals.com The rate of decomposition, and thus the rate of radical generation, increases with temperature. researchgate.net This relationship is often described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. researchgate.net

The solvent environment also plays a role in the decomposition kinetics. While AMBN is noted for its solubility in organic solvents and incompatibility with water, the specific interactions with the solvent can influence the stability of the transition state and the resulting radicals, thereby affecting the decomposition rate. atamanchemicals.com For instance, studies on the decomposition of AIBN in different solvents have shown variations in the rate constants. researchgate.net

Table 1: Thermal Decomposition Data for 2,2'-Azobis(isobutyronitrile) (AIBN), a related Azo Initiator

| Property | Value | Reference |

| Decomposition Temperature | > 40 °C (commonly 66-72 °C) | atamankimya.comchemicalbook.com |

| Gibbs Free Energy of Activation (ΔG‡) | 131 kJ/mol | atamankimya.com |

This table presents data for the closely related compound AIBN, which provides insight into the general thermal behavior of this class of azo initiators.

Impact of Light and Shear Forces on Radical Fluxdocumentsdelivered.com

Besides heat, other external stimuli can induce the decomposition of AMBN. The azo group (-N=N-) can undergo cleavage upon exposure to light, particularly UV radiation. This photochemical decomposition provides an alternative, often milder, method for generating radicals, allowing for polymerization at lower temperatures. thieme-connect.de

Computational Modeling of Radical Generation from 2,2'-Azobis(2-methylbutyronitrile)

Computational chemistry, particularly using methods like Density Functional Theory (DFT) and high-level coupled-cluster methods, has become a powerful tool for investigating the reaction mechanisms of azo initiators. rsc.org These computational studies can provide detailed insights into the energetics of the decomposition process, including the calculation of activation barriers and the characterization of transition state structures. rsc.org

For the related compound AIBN, computational studies have been used to investigate its role in initiating various chemical transformations, such as the aerobic oxidative cleavage of alkenes. rsc.org These models can help to predict reaction outcomes and elucidate complex reaction mechanisms that may be difficult to study experimentally. rsc.orgthieme-connect.de Such computational approaches are invaluable for understanding the fundamental steps of radical generation from AMBN and for designing more efficient and safer chemical processes.

Kinetic and Thermochemical Investigations of 2,2 Azobis 2 Methylbutyronitrile Decomposition

Determination of Decomposition Kinetics of 2,2'-Azobis(2-methylbutyronitrile)

The study of the decomposition kinetics of AMBN provides fundamental data for predicting its behavior under various temperature conditions. This involves determining the reaction order, rate constant, activation energy, and Arrhenius parameters.

Reaction Order and Rate Constant Determination

The thermal decomposition of AMBN is characterized as a first-order reaction. researchgate.net This means the rate of decomposition is directly proportional to the concentration of AMBN. The process involves the cleavage of the azo group (–N=N–), which releases nitrogen gas and forms two 2-cyanobut-2-yl radicals. These highly reactive radicals then initiate further chemical reactions, such as polymerization.

The rate constant (k) is a key parameter that quantifies the speed of this decomposition. It is temperature-dependent and is crucial for modeling the reaction rate at different temperatures.

Activation Energy and Arrhenius Parameters for 2,2'-Azobis(2-methylbutyronitrile)

The activation energy (Ea) represents the minimum energy required to initiate the decomposition of AMBN. A reported value for the activation energy is 129.7 kJ/mol. fujifilm.com This value, along with the frequency factor (A), is used in the Arrhenius equation to describe the temperature dependence of the rate constant. The natural logarithm of the frequency factor (ln A) for AMBN has been reported as 34.83. fujifilm.com

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 129.7 | kJ/mol |

| Frequency Factor (ln A) | 34.83 | - |

Thermal Hazard Assessment and Prediction Models

Due to the exothermic nature of its decomposition, AMBN poses a potential thermal hazard, particularly during storage and transportation where large quantities may be involved. researchgate.net Thermal hazard assessment is crucial for establishing safe handling and storage procedures.

Self-Accelerating Decomposition Temperature (SADT) Prediction for 2,2'-Azobis(2-methylbutyronitrile)

The Self-Accelerating Decomposition Temperature (SADT) is a critical safety parameter that indicates the lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition. For a 25 kg package, the SADT for AMBN has been determined to be 35.2 °C, while for a 50 kg package, it is lower than 50°C. researchgate.netresearchgate.net These values are vital for defining safe storage and transport temperatures. researchgate.net

| Package Size | SADT |

|---|---|

| 25 kg | 35.2 °C |

| 50 kg | <50 °C |

Adiabatic Reaction Calorimetry and Runaway Reaction Simulation

Adiabatic reaction calorimetry is a key experimental technique used to study the thermal behavior of AMBN under conditions where no heat is exchanged with the surroundings. researchgate.netacs.org This method allows for the determination of important safety parameters such as the heat of decomposition, adiabatic temperature rise, and the time to maximum rate under adiabatic conditions (TMRad). researchgate.netacs.org This data is then used in simulation models to predict the potential for a runaway reaction, a scenario where the rate of heat generation from the decomposition exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. researchgate.netacs.org

Applications of 2,2 Azobis 2 Methylbutyronitrile in Polymerization Science and Advanced Materials Synthesis

Free Radical Polymerization Initiator in Homopolymer and Copolymer Systems

2,2'-Azobis(2-methylbutyronitrile), also known as AMBN, is an oil-soluble azo compound widely utilized as a radical initiator in polymerization reactions. Its defining feature is the central azo (-N=N-) group flanked by two 2-methylbutyronitrile (B96296) groups. The utility of AMBN as an initiator stems from the thermal or photochemical decomposition of the azo bond, which releases a molecule of nitrogen gas and generates two identical 2-cyanobutan-2-yl free radicals. This decomposition is a first-order reaction and is not susceptible to induced decomposition, making it a reliable source of radicals for kinetic studies. The generated radicals are effective at initiating the polymerization of a wide array of vinyl monomers. atamanchemicals.com

AMBN is particularly valued for its solubility in organic solvents and its ability to initiate polymerization at moderate temperatures, with a 10-hour half-life decomposition temperature of approximately 68°C in a toluene (B28343) solution. fujifilm.com This characteristic makes it a suitable initiator for various polymerization processes, including those for producing plastics, resins, and synthetic rubbers. myskinrecipes.com

Synthesis of Polystyrene, Polyacrylamide, and Poly(methyl methacrylate) using 2,2'-Azobis(2-methylbutyronitrile)

2,2'-Azobis(2-methylbutyronitrile) is a frequently employed initiator for the synthesis of several common polymers, including polystyrene, polyacrylamide, and poly(methyl methacrylate) (PMMA). sigmaaldrich.com

Polystyrene: In the synthesis of polystyrene, AMBN initiates the free-radical polymerization of the styrene (B11656) monomer. sigmaaldrich.com The process is typically carried out in an organic solvent where both the monomer and the initiator are soluble. atamanchemicals.com The thermal decomposition of AMBN provides the initial radicals that add to the vinyl group of styrene, starting the polymer chain growth.

Polyacrylamide: AMBN is also used to initiate the polymerization of acrylamide (B121943) to produce polyacrylamide. sigmaaldrich.com This polymer and its copolymers have significant applications, including in water treatment. nih.gov The synthesis can be performed through various techniques, including solution polymerization.

Poly(methyl methacrylate) (PMMA): The production of PMMA, a transparent thermoplastic, often utilizes AMBN as the initiator. The polymerization of methyl methacrylate (B99206) (MMA) can be initiated by the radicals generated from AMBN. nih.gov Research has shown that the concentration of AMBN can directly influence the molecular weight and polydispersity index of the resulting PMMA, highlighting its role in controlling polymer properties. The purity of the initiator can be crucial, particularly for applications like the polymerization of methyl methacrylate, to ensure the desired properties of the final polymer. google.com

Table 1: Polymer Synthesis using 2,2'-Azobis(2-methylbutyronitrile) as Initiator

| Polymer | Monomer | Initiator Role | Key Applications |

|---|---|---|---|

| Polystyrene | Styrene | Initiates free-radical polymerization. sigmaaldrich.com | Packaging, insulation. |

| Polyacrylamide | Acrylamide | Initiates polymerization for water-soluble polymers. sigmaaldrich.com | Water treatment, gel electrophoresis. nih.gov |

| Poly(methyl methacrylate) (PMMA) | Methyl methacrylate | Initiates polymerization of acrylic monomers. | Optical devices, signage. |

Co-polymerization Kinetics and Architectural Control with 2,2'-Azobis(2-methylbutyronitrile)

2,2'-Azobis(2-methylbutyronitrile) plays a significant role in the synthesis of copolymers, where two or more different monomers are polymerized together. The initiator's characteristics influence the kinetics of the copolymerization and the final architecture of the polymer chains.

AMBN is used in controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net RAFT allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). researchgate.net In the RAFT/MADIX miniemulsion polymerization of vinyl acetate (B1210297), the choice of a hydrophobic initiator like AMBN, along with temperature and the type of chain transfer agent, was found to influence the control over the polymerization. researchgate.net

The stable decomposition rate of AMBN is advantageous in kinetic studies of free-radical polymerization, as it generates only one type of free radical and does not typically undergo induced decomposition. atamanchemicals.com This predictability is crucial for controlling the architecture of copolymers, such as block copolymers. For instance, AMBN has been used in the synthesis of block copolymers where the sequence of monomer units is precisely controlled. researchgate.net

Synthesis of Specialized Polymeric Materials

The application of 2,2'-Azobis(2-methylbutyronitrile) extends to the synthesis of a variety of specialized polymeric materials with tailored properties for specific industrial uses.

Polymeric Resins for Composite Materials and Coatings

AMBN is utilized as an initiator in the production of polymeric resins that form the matrix for composite materials and are key components in coatings. myskinrecipes.comnih.gov These resins, often based on acrylics or vinyls, provide the structural integrity and protective qualities of the final products. atamanchemicals.com The choice of AMBN as an initiator is beneficial due to its solubility in the organic monomers and solvents typically used in these formulations. The controlled initiation provided by AMBN contributes to the consistent and predictable curing of these resins, which is essential for achieving the desired mechanical and chemical resistance properties in the final composites and coatings. myskinrecipes.com

Water Treatment Polymers and Oilfield Chemical Applications

Polyacrylamide and its derivatives, synthesized using initiators like AMBN, are extensively used in water treatment processes as flocculants and in oilfield applications for enhanced oil recovery. atamanchemicals.com In water treatment, these polymers help in the aggregation of suspended particles, facilitating their removal. nih.gov The controlled molecular weight and charge density of the polymers, which can be influenced by the initiation process, are critical for their effectiveness.

Elastomers and Sealants requiring 2,2'-Azobis(2-methylbutyronitrile) Initiation

AMBN serves as a radical initiator in the manufacturing of certain synthetic rubbers and elastomers. myskinrecipes.com These materials require controlled polymerization to achieve the specific elasticity and durability needed for applications such as seals, gaskets, and other flexible components. The initiation by AMBN helps in creating polymer chains with the necessary molecular weight and cross-linking potential to impart the desired elastomeric properties.

Integration of 2,2'-Azobis(2-methylbutyronitrile) in Nanomaterial Fabrication

The azo compound 2,2'-Azobis(2-methylbutyronitrile), also known as AMBN, serves as a crucial free-radical initiator in the fabrication of advanced nanomaterials. Its thermal decomposition into highly reactive radicals allows for the precise initiation of polymerization reactions, leading to the synthesis of polymers with controlled architectures and functionalities. This property is extensively leveraged in the creation of various nanostructures, including polymeric nanoparticles, hollow spheres, and encapsulation systems for specialized applications.

Synthesis of Polyacrylonitrile (B21495) Nanoparticles via Emulsion Polymerization

2,2'-Azobis(2-methylbutyronitrile) is utilized as a radical initiator in the production of polyacrylonitrile (PAN) nanoparticles through methods like semi-continuous emulsion polymerization. sigmaaldrich.comsigmaaldrich.com This technique is particularly challenged by the high water solubility of the acrylonitrile (B1666552) monomer and the insolubility of the resulting polyacrylonitrile polymer. The use of a hydrophobic, oil-soluble initiator like AMBN is advantageous in these systems.

In a typical semi-continuous emulsion polymerization process, the initiator's thermal decomposition generates free radicals that initiate the polymerization of acrylonitrile monomers. This process allows for the formation of stable, narrowly-distributed PAN nanoparticles. Research has shown that various parameters can be adjusted to control the final properties of the nanoparticles. For instance, decreasing the monomer concentration, slowing the monomer feeding rate, or lowering the polymerization temperature can lead to the formation of smaller PAN nanoparticles.

Aqueous dispersion polymerization is another method employed for synthesizing PAN-based nanoparticles using an azo initiator. sigmaaldrich.com In this process, all reactants are initially dissolved in the reaction medium. As polymerization proceeds, insoluble polymer particles form and are stabilized by a steric stabilizer. sigmaaldrich.com This method has been successfully used to create poly(acrylonitrile-co-itaconicacid-co-methylacrylate) nanoparticles. sigmaaldrich.com

Table 1: Influence of Reaction Parameters on Polyacrylonitrile (PAN) Nanoparticle Synthesis via Emulsion Polymerization

| Parameter | Effect on Nanoparticle Properties | Research Findings |

| Initiator Concentration | Influences particle size and reaction yield. | A suitable concentration of the initiator is crucial for controlling the average diameter of the resulting polymer spheres. researchgate.net |

| Monomer Concentration | Affects particle size. | Decreasing the monomer concentration can lead to the preparation of smaller, narrowly-distributed PAN nanoparticles. |

| Reaction Temperature | Impacts particle size and polymerization rate. | A decrease in polymerization temperature can result in smaller PAN nanoparticles. |

| Surfactant Type & Concentration | Determines particle stability and size. | Modestly increasing the surfactant amount can help in preparing smaller nanoparticles. It also acts as a stabilizer, preventing particle aggregation. researchgate.net |

Template-Free Synthesis of Hollow Polymer and Silica (B1680970) Particles

The fabrication of hollow micro- and nanostructures is an area of significant research interest due to their low density, large surface area, and potential for encapsulation. researchtrends.net These structures can be created through various strategies, which are broadly categorized as template-based and template-free methods. nih.gov

In template-based synthesis, a sacrificial core (template) is coated with a polymer shell, and the core is subsequently removed. researchtrends.net Initiators like 2,2'-Azobis(2-methylbutyronitrile) are often used in this process to polymerize monomers such as styrene to form the shell around template particles (e.g., silica or polystyrene spheres). researchgate.net After the shell is formed, the template is etched away, leaving a hollow polymer particle.

In contrast, template-free methods rely on principles of self-assembly, often driven by phenomena like phase inversion or controlled precipitation, to form hollow structures without the need for a sacrificial core. nih.govresearchgate.net These "bottom-up" approaches are considered less time-consuming. nih.gov For example, hollow polymer capsules can be formed through the self-assembly of two-dimensional polymers that grow and curve to form spherical shells. nih.gov While azo initiators are fundamental to creating the initial polymers, the subsequent self-assembly into hollow forms is governed by factors like solvent interactions and thermodynamics. researchgate.net

The formation of hollow particles can also be influenced by the properties of the initiator itself. Research on polystyrene particles has shown that using a hydrophilic initiator (like potassium persulfate) can lead to water absorption within the particles, resulting in a hollow structure. rsc.org Conversely, using a hydrophobic initiator like 2,2'-azobisisobutyronitrile (AIBN), which is structurally similar to AMBN, did not result in hollow particles under the same conditions, indicating the critical role of initiator chemistry in certain template-free processes. rsc.org

Encapsulation and Drug Delivery System Development utilizing 2,2'-Azobis(2-methylbutyronitrile)

The ability of 2,2'-Azobis(2-methylbutyronitrile) to initiate the formation of nanoparticles makes it a valuable tool in the development of advanced drug delivery systems. Polymeric nanoparticles serve as effective carriers for therapeutic agents, offering mechanisms to encapsulate drugs, improve their solubility and bioavailability, and facilitate targeted delivery. nih.govcapes.gov.br

Encapsulation involves trapping drug molecules within the polymer matrix of a nanoparticle during its formation. nih.gov When AMBN is used to initiate polymerization, the growing polymer chains can physically entrap the therapeutic agent. This process protects the encapsulated compound from degradation and can control its release profile. mdpi.com The resulting nanoparticles can be engineered to release their payload in response to specific physiological triggers like changes in pH or temperature. capes.gov.br

These drug delivery systems can be designed for either passive or active targeting. nih.gov Passive targeting leverages the natural tendency of nanoparticles to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. nih.gov Active targeting involves decorating the nanoparticle surface with ligands that bind to specific receptors on target cells, enhancing the precision of drug delivery. nih.gov Polymeric nanoparticles synthesized using initiators like AMBN are foundational to these sophisticated therapeutic strategies, which aim to increase drug efficacy while minimizing side effects. nih.gov

Methodologies for Controlled Polymerization Utilizing 2,2 Azobis 2 Methylbutyronitrile

Influence of Initiator Concentration on Polymer Properties

The concentration of 2,2'-Azobis(2-methylbutyronitrile) is a pivotal parameter in controlling the final properties of the synthesized polymer.

Varying the concentration of 2,2'-Azobis(2-methylbutyronitrile) directly influences the molecular weight and polydispersity index (PDI) of the resulting polymer. In the polymerization of methyl methacrylate (B99206), for instance, a direct correlation between the initiator concentration and these polymer characteristics has been demonstrated. Generally, an increase in initiator concentration leads to a higher rate of polymerization but can result in lower molecular weight polymers. This is because a higher concentration of the initiator generates a larger number of radical species, leading to the formation of more polymer chains that are shorter in length.

Azo initiators like 2,2'-Azobis(2-methylbutyronitrile) are known to produce low PDI values, indicating a narrow molecular weight distribution. nouryon.com This is attributed to the generation of low-energy, selective carbon-centered radicals that result in a more controlled polymerization process. nouryon.com The management of PDI is crucial as it affects the physical and mechanical properties of the final polymer product.

Below is a conceptual data table illustrating the typical relationship between initiator concentration and polymer properties.

| Initiator Concentration (mol/L) | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Low | High | Narrow (Low PDI) |

| Medium | Medium | Moderate |

| High | Low | Broad (High PDI) |

This table represents a generalized trend and actual values can vary based on specific monomer, solvent, and temperature conditions.

The choice of initiator significantly affects the architecture of the resulting polymer, including the degree of branching. Azo initiators, including 2,2'-Azobis(2-methylbutyronitrile), generate carbon-centered radicals. nouryon.com These radicals are considered "low energy" and are highly selective, which leads to a minimal amount of branching in the polymer chains. nouryon.com This is a distinct advantage over some peroxide initiators, which can form more reactive oxygen-centered radicals that may lead to undesirable side reactions and a higher degree of branching. The ability to produce polymers with a low amount of branching is particularly beneficial for creating materials with specific properties, such as high tensile strength and clarity. nouryon.com

Strategic Use of 2,2'-Azobis(2-methylbutyronitrile) in Emulsion and Suspension Polymerization

2,2'-Azobis(2-methylbutyronitrile) is a versatile initiator suitable for various polymerization techniques, including bulk, solution, suspension, and emulsion polymerization. nouryon.com Its oil-soluble nature makes it particularly well-suited for suspension and certain types of emulsion polymerization. nouryon.comsigmaaldrich.com

In suspension polymerization , the monomer is dispersed as droplets in a continuous phase, typically water. The oil-soluble initiator, 2,2'-Azobis(2-methylbutyronitrile), is dissolved in the monomer droplets. Polymerization occurs within these individual droplets, which are prevented from coalescing by a suspending agent. This method is used for producing polymers such as polystyrene and poly(methyl methacrylate). sigmaaldrich.comsigmaaldrich.com

In emulsion polymerization , the monomer is emulsified in a continuous phase, again usually water, with the aid of a surfactant. While water-soluble initiators are more common in conventional emulsion polymerization, oil-soluble initiators like 2,2'-Azobis(2-methylbutyronitrile) are employed in specific variations such as semi-continuous emulsion polymerization for the synthesis of polyacrylonitrile (B21495) nanoparticles. sigmaaldrich.comsigmaaldrich.com It is also utilized in miniemulsion polymerization, a technique where stable, sub-micron monomer droplets are polymerized. researchgate.net The choice of initiator in emulsion polymerization can significantly impact the kinetics of the reaction and the morphology of the resulting polymer particles.

Advanced Polymerization Techniques Compatible with 2,2'-Azobis(2-methylbutyronitrile)

The utility of 2,2'-Azobis(2-methylbutyronitrile) extends to more advanced and controlled polymerization methods. One such prominent technique is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT is a form of living radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow polydispersity.

In RAFT polymerization, 2,2'-Azobis(2-methylbutyronitrile) can be used as the primary radical source in conjunction with a RAFT agent (a chain transfer agent). researchgate.net Studies have investigated the use of this initiator in the RAFT/MADIX (Macromolecular Design via Interchange of Xanthates) miniemulsion polymerization of vinyl acetate (B1210297). researchgate.net The combination of 2,2'-Azobis(2-methylbutyronitrile) with a suitable RAFT agent enables the controlled polymerization of even less activated monomers, which are typically challenging to polymerize in a controlled manner. researchgate.net This compatibility highlights the adaptability of 2,2'-Azobis(2-methylbutyronitrile) for producing advanced polymer materials with tailored structures and functionalities.

Analytical and Computational Research Methods for 2,2 Azobis 2 Methylbutyronitrile Studies

Spectroscopic Techniques for Decomposition and Reaction Monitoring

Spectroscopic methods are indispensable for real-time monitoring of the decomposition of 2,2'-Azobis(2-methylbutyronitrile) and the subsequent polymerization reactions it initiates. These non-destructive techniques provide valuable insights into reaction kinetics and mechanisms.

While specific spectral data for the decomposition of 2,2'-Azobis(2-methylbutyronitrile) is not widely published, the principles of applying spectroscopic techniques can be understood from studies of similar azo compounds like 2,2'-Azobis(2-methylpropionitrile) (B43924) (AIBN). chemicalbook.comchemicalbook.comspectrabase.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring the disappearance of the reactant and the appearance of products. The decomposition of AMBN involves the cleavage of the C-N=N-C bond, leading to the formation of nitrogen gas (N₂) and two 1-cyano-1-methylpropyl radicals. The characteristic absorption bands of the nitrile group (C≡N) in AMBN can be monitored to track its consumption. Concurrently, the formation of new species, such as products from radical recombination or reactions with monomers, can be identified by the appearance of their unique vibrational bands. For instance, in the pyrolysis of other organic compounds, FTIR has been successfully used to identify gaseous products like alkenes and other small molecules. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information about the starting material, intermediates, and final products in solution. By acquiring spectra at different time intervals during the decomposition of AMBN in a deuterated solvent, it is possible to follow the changes in the chemical environment of the protons and carbons. This allows for the quantification of the remaining initiator and the identification of various products formed through radical pathways. For the related compound AIBN, NMR spectra are available and serve as a reference for the types of signals to expect. chemicalbook.com

UV-Visible Spectroscopy: The azo group (-N=N-) in 2,2'-Azobis(2-methylbutyronitrile) has a characteristic electronic absorption in the ultraviolet region of the electromagnetic spectrum. The thermal decomposition of AMBN leads to the disappearance of this chromophore. By monitoring the decrease in absorbance at the specific wavelength corresponding to the azo group, the rate of decomposition can be determined using the Beer-Lambert law. This technique is particularly useful for kinetic studies in dilute solutions.

Chromatographic Methods for Product Analysis and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for analyzing the products of AMBN decomposition and for assessing the purity of the initiator itself.

Gas Chromatography (GC): Coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), gas chromatography is well-suited for the analysis of the volatile products of AMBN decomposition. researchgate.net GC-MS, in particular, provides both retention time data for quantification and mass spectra for the definitive identification of individual components in the product mixture. researchgate.net This is crucial for understanding the various side reactions that can occur, such as the formation of tetramethylsuccinonitrile (B1209541) from the recombination of cyanopropyl radicals in the case of AIBN decomposition. chemicalbook.com GC-based methods are also employed for the purity assessment of the AMBN starting material.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds, making it suitable for both purity assessment of AMBN and for monitoring its decomposition in solution. A reversed-phase HPLC method has been developed for the analysis of 2,2'-Azobis(2-methylbutanenitrile). nih.gov This method can be adapted to separate the parent compound from its degradation products, allowing for accurate quantification of each species. The validation of such HPLC methods is critical to ensure their accuracy, precision, and linearity for reliable quantitative analysis. nih.govindexcopernicus.comnih.gov

Table 1: Example of HPLC Method for 2,2'-Azobis(2-methylbutanenitrile) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 CapcellPack MG (4.6 mm x 150 mm, 5 µm) | nih.gov |

| Mobile Phase | Isocratic mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 4.0, 20 mM) and acetonitrile (B52724) (60:40, v/v) | nih.gov |

| Detection | UV at 250 nm | nih.gov |

Calorimetric and Thermal Analysis for Kinetic and Safety Investigations

The decomposition of 2,2'-Azobis(2-methylbutyronitrile) is an exothermic process, and understanding its thermal behavior is paramount for safe handling, storage, and use in industrial processes. Calorimetric and thermal analysis techniques provide quantitative data on the heat released during decomposition and the temperatures at which this occurs.

Differential Scanning Calorimetry (DSC): DSC is a primary technique used to study the thermal stability and decomposition kinetics of AMBN. researchgate.netresearchgate.net By heating a small sample of the compound at a controlled rate, a thermogram is obtained that shows the heat flow to or from the sample as a function of temperature. The exothermic peak on the DSC curve corresponds to the decomposition of AMBN. From this data, key parameters such as the onset temperature of decomposition (T_onset), the peak exothermic temperature (T_peak), and the total heat of decomposition (ΔH_d) can be determined. researchgate.netresearchgate.net By performing experiments at different heating rates, kinetic parameters like the activation energy (E_a) and the pre-exponential factor (A) can be calculated using various kinetic models. researchgate.net

Accelerating Rate Calorimetry (ARC): ARC is another critical tool for assessing the thermal runaway potential of self-reactive substances like AMBN. researchgate.net In an ARC experiment, the sample is heated in an adiabatic environment. Once an exothermic reaction is detected, the instrument maintains an adiabatic condition, allowing the sample's temperature to rise due to the heat generated by the reaction. This provides a worst-case scenario for a thermal runaway event. ARC data is used to determine crucial safety parameters such as the self-accelerating decomposition temperature (SADT), which is the lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition. researchgate.net

Table 2: Thermal Analysis Data for 2,2'-Azobis(2-methylbutyronitrile)

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Onset Temperature (T_on) | Varies with heating rate | DSC | researchgate.net |

| Heat of Decomposition (Q) | Reported in literature | DSC/ARC | researchgate.net |

| Adiabatic Temperature Rise (ΔT_ad) | Calculated from DSC/ARC data | DSC/ARC | researchgate.net |

| Self-Accelerating Decomposition Temperature (SADT) | Predicted from thermal data | Calculation based on experimental data | researchgate.net |

Computational Chemistry Approaches in 2,2'-Azobis(2-methylbutyronitrile) Research

Computational chemistry provides a powerful complement to experimental studies by offering molecular-level insights into the properties and reactivity of 2,2'-Azobis(2-methylbutyronitrile) and the radicals it generates.

Quantum Chemical Calculations of Radical Stability

The stability of the 1-cyano-1-methylpropyl radical, formed upon the decomposition of AMBN, is a key factor influencing the initiation efficiency and subsequent polymerization reactions. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to determine the geometric and electronic structure of this radical. psu.edu These calculations can provide valuable information on bond dissociation energies, electron distribution, and the influence of the cyano group on radical stability. researchgate.net For instance, studies on the related 2-cyano-2-propyl radical have shown that the cyano group contributes to its stability. chemicalbook.com Similar calculations for the 1-cyano-1-methylpropyl radical can help in understanding its reactivity and propensity for side reactions.

Simulation of Polymerization Processes Initiated by 2,2'-Azobis(2-methylbutyronitrile)

Computational fluid dynamics (CFD) and kinetic Monte Carlo simulations are powerful tools for modeling polymerization processes on a larger scale. osti.govelsevierpure.comosti.govresearchgate.net While specific molecular-level simulations of polymerization initiated by AMBN are not extensively reported, the principles of these methods are applicable.

CFD can be used to simulate the conditions within a polymerization reactor, taking into account factors such as heat and mass transfer, fluid dynamics, and reaction kinetics. osti.govelsevierpure.comosti.govresearchgate.net By incorporating the decomposition kinetics of AMBN and the subsequent propagation and termination steps of the polymerization, these simulations can help in optimizing reactor design and operating conditions to control the polymer properties and ensure safe operation.

Kinetic Monte Carlo simulations can provide a more detailed, stochastic view of the polymerization process at a molecular level. By defining the probabilities of individual reaction events (initiation, propagation, termination, and chain transfer), this method can simulate the growth of individual polymer chains and predict properties such as molecular weight distribution.

Environmental and Occupational Safety Research Pertaining to 2,2 Azobis 2 Methylbutyronitrile

Hazardous Decomposition Products and Their Environmental Fate

The thermal decomposition of 2,2'-Azobis(2-methylbutyronitrile) (AMBN) is a critical aspect of its application as a radical initiator, but it also presents environmental and safety concerns due to the nature of its byproducts. When heated, AMBN decomposes, breaking its central azo bond (-N=N-) to release nitrogen gas and form two 2-cyanoprop-2-yl radicals. These highly reactive radicals initiate polymerization.

However, the decomposition process also yields hazardous substances. The primary hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (hydrocyanic acid). fishersci.comcoleparmer.com The generation of these toxic gases is a significant concern, particularly in industrial settings where large quantities of AMBN may be used. echemi.comnih.gov

The environmental fate of these decomposition products varies. Carbon monoxide and carbon dioxide are greenhouse gases that contribute to climate change. Nitrogen oxides can contribute to the formation of acid rain and smog. Hydrogen cyanide is a highly toxic chemical that can be harmful to aquatic life and other organisms even at low concentrations. fishersci.com While some sources suggest that the decomposition byproducts of AMBN are less toxic than those of other azo initiators like Azobisisobutyronitrile (AIBN), which produces tetramethylsuccinonitrile (B1209541), the release of these hazardous substances still necessitates careful handling and disposal procedures.

Research has also identified other potential decomposition products under specific conditions. For instance, studies on the thermal decomposition of similar azo compounds have shown the formation of various nitriles and other organic compounds. researchgate.netdntb.gov.ua The exact composition of decomposition products can be influenced by factors such as temperature, pressure, and the presence of other chemicals. researchgate.net

It is important to note that the environmental impact is not limited to the decomposition products. The unreacted compound itself can be harmful to aquatic life with long-lasting effects. nih.gov Therefore, preventing the release of both AMBN and its decomposition products into the environment is crucial.

Thermal Stability and Runaway Reaction Prevention in Industrial Scale

2,2'-Azobis(2-methylbutyronitrile) is a thermally unstable substance that can undergo self-accelerating decomposition. nouryon.comnouryon.com This characteristic is essential for its function as a polymerization initiator but also poses a significant risk of thermal runaway reactions, especially on an industrial scale. researchgate.net A runaway reaction is an uncontrolled, exothermic process that can lead to a rapid increase in temperature and pressure, potentially resulting in fires, explosions, and the release of toxic materials. wjarr.comepa.gov

The thermal stability of AMBN is quantified by several key parameters, including the Self-Accelerating Decomposition Temperature (SADT). The SADT is the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition. For AMBN, the SADT is approximately 45°C. nouryon.comfujifilm.com This low SADT highlights the need for strict temperature control during storage and transportation. coleparmer.comnouryon.com

Several factors can trigger a runaway reaction, including exposure to high heat, friction, impact, or contact with incompatible materials. echemi.comnih.gov In an industrial setting, the accumulation of unreacted material due to insufficient cooling can also lead to a dangerous situation. aiche.org If the rate of heat generation from the decomposition of AMBN exceeds the rate of heat removal, the temperature will rise, further accelerating the decomposition in a dangerous feedback loop. wjarr.com

To prevent runaway reactions, a multi-faceted approach to process safety is necessary. This includes:

Temperature Control: Maintaining the temperature of AMBN well below its SADT is paramount. epa.govaiche.org This involves robust cooling systems for reactors and storage vessels. wjarr.com Both upper and lower temperature limits are critical; if the temperature is too low, the reaction rate slows, leading to an accumulation of unreacted initiator, which could then react uncontrollably if the temperature increases. aiche.org

Process Design and Control: The design of the process, including the rate of addition of reactants and the efficiency of mixing, plays a crucial role in preventing localized "hot spots" where decomposition could initiate. epa.gov

Inhibition Techniques: In the event of a cooling failure or other process upset, the addition of inhibitors can stop or dramatically slow the decomposition reaction. icheme.org

Emergency Relief Systems: Reactors are typically equipped with emergency relief systems, such as rupture disks, to safely vent pressure in the event of a runaway reaction. epa.gov However, this can lead to the release of hazardous materials into the environment. icheme.org

Proper Storage: AMBN should be stored in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents. echemi.comfujifilm.comdguv.de

The following table summarizes key thermal stability data for AMBN:

| Parameter | Value | Reference(s) |

| Self-Accelerating Decomposition Temperature (SADT) | 45°C | nouryon.comfujifilm.com |

| 10-hour half-life decomposition temperature | 66°C (in chlorobenzene), 68°C (in toluene) | nouryon.comfujifilm.com |

| Control Temperature (Tc) | 35°C | nouryon.com |

| Emergency Temperature (Te) | 40°C | nouryon.com |

These values are critical for establishing safe operating procedures and emergency response plans in industrial facilities that handle AMBN.

Environmental Forensics and Source Tracking in Polymer Pollution

The widespread use of plastics has led to significant environmental pollution. Environmental forensics is a field that applies scientific methods to identify the sources and responsible parties of pollution events. researchgate.net In the context of polymer pollution, identifying the specific types and origins of plastics is a key challenge. nih.gov

While there is extensive research on tracking plastic pollution using methods like GPS tagging of plastic items and analyzing the physical and chemical properties of microplastics, the direct use of initiators like 2,2'-Azobis(2-methylbutyronitrile) for source tracking is not a well-established practice. plos.orgnih.govyale.edudetritusjournal.com The primary focus of environmental forensic investigations into plastic pollution has been on identifying the polymer type (e.g., polyethylene, polypropylene) and, in some cases, linking it to specific products or industries based on its form (e.g., fibers, fragments, microbeads) and chemical additives. nih.govdetritusjournal.com

However, the potential for using residual initiator or its specific decomposition byproducts as chemical fingerprints to trace the origin of a polymer is an area of emerging interest. One study has reported the identification of 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), a related azo initiator, and other solvents used in acrylonitrile (B1666552) polymer synthesis in seawater, suggesting that these chemicals can be discharged from industrial facilities and detected in the environment. researchgate.net This indicates that if AMBN or its unique decomposition products were to be found in environmental samples, they could potentially be linked back to industrial sources that use this specific initiator.

The main challenges in using AMBN for source tracking include:

Low Concentrations: The amount of initiator used in polymerization is typically small, and any residual amounts in the final polymer product would be at very low concentrations, making detection in environmental samples difficult.

Degradation: Both the initiator and its decomposition products can degrade in the environment through processes like photo-oxidation, further reducing their concentrations and altering their chemical signatures. nih.gov

Lack of a Unique Signature: While specific byproducts are formed, they may not be unique enough to definitively pinpoint AMBN as the source, as other industrial processes could potentially generate similar compounds.

Despite these challenges, advancements in analytical techniques could make it more feasible to detect trace amounts of initiators and their byproducts in environmental matrices. This could provide an additional tool for environmental forensic investigators to link plastic pollution to its source.

Risk Mitigation Strategies in Laboratory and Industrial Settings

The inherent hazards of 2,2'-Azobis(2-methylbutyronitrile), namely its flammability, potential for explosive decomposition, and toxicity of its decomposition products, necessitate stringent risk mitigation strategies in both laboratory and industrial environments. coleparmer.comechemi.comfujifilm.comdguv.de These strategies are designed to prevent accidents and protect workers and the environment.

Key risk mitigation strategies include:

Engineering Controls:

Ventilation: Handling AMBN should always be done in a well-ventilated area to prevent the buildup of dust and vapors. echemi.comchemicalbook.com Local exhaust ventilation is crucial to capture any released dust or decomposition products at the source.

Containment: Using closed systems for reactions involving AMBN can minimize the risk of exposure and release. dguv.de

Grounding and Bonding: To prevent fires caused by electrostatic discharge, containers and equipment used for handling AMBN should be properly grounded and bonded. echemi.comchemicalbook.com

Spark-proof tools and explosion-proof equipment: These should be used to eliminate potential ignition sources. chemicalbook.com

Administrative Controls:

Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of AMBN are essential. uga.edu These should include information on potential hazards, required personal protective equipment (PPE), and emergency procedures.

Training: All personnel who handle AMBN must be thoroughly trained on its hazards and the necessary safety precautions. uga.edu

Storage: AMBN must be stored in a cool, dry, well-ventilated place, away from heat, sunlight, and incompatible materials such as strong oxidizing agents. echemi.comfujifilm.comdguv.de The recommended storage temperature is typically between 2°C and 8°C. dguv.deuga.edu It should be stored in its original container. echemi.comdguv.de

Waste Disposal: AMBN and its contaminated materials should be disposed of as hazardous waste in accordance with local, regional, and national regulations. fishersci.comdguv.dechemicalbook.com

Personal Protective Equipment (PPE):

Eye and Face Protection: Tightly fitting safety goggles or a face shield are necessary to protect against splashes and dust. echemi.comfujifilm.comchemicalbook.com

Skin Protection: Chemical-resistant gloves and impervious, flame-resistant clothing should be worn to prevent skin contact. echemi.comfujifilm.comdguv.dechemicalbook.com

Respiratory Protection: If exposure limits are exceeded or if dust is generated, a full-face respirator with appropriate cartridges should be used. chemicalbook.comuga.edu

Emergency Preparedness:

Emergency Exits and Risk-Elimination Areas: These should be clearly marked and easily accessible. chemicalbook.com

Fire Extinguishers: Appropriate fire extinguishers (e.g., water spray, carbon dioxide, dry chemical) should be readily available. fujifilm.com

Spill Response: Procedures for safely cleaning up spills should be in place. This includes evacuating the area, removing ignition sources, and using non-sparking tools for cleanup. dguv.dechemicalbook.com

First Aid: Facilities should be equipped with first aid supplies, and personnel should be trained in first aid procedures for chemical exposure. echemi.comfujifilm.comchemicalbook.com

The following table provides a summary of recommended PPE for handling AMBN:

| Protection Type | Recommendation | Reference(s) |

| Eye/Face | Tightly fitting safety goggles with side-shields | echemi.comfujifilm.comchemicalbook.com |

| Skin | Fire/flame resistant and impervious clothing, chemical-resistant gloves | echemi.comfujifilm.comdguv.dechemicalbook.com |

| Respiratory | Full-face respirator if exposure limits are exceeded or dust is present | chemicalbook.comuga.edu |

By implementing a comprehensive safety program that incorporates these risk mitigation strategies, the potential for accidents involving 2,2'-Azobis(2-methylbutyronitrile) can be significantly reduced.

Future Research Directions and Emerging Applications of 2,2 Azobis 2 Methylbutyronitrile

Development of Novel 2,2'-Azobis(2-methylbutyronitrile) Derivatives with Tailored Properties

The synthesis of new derivatives of 2,2'-Azobis(2-methylbutyronitrile) is a key area of future research. The goal is to create initiators with customized properties to meet the specific demands of various polymerization processes. This includes modifying the molecular structure to control decomposition rates, solubility, and the functionality of the resulting polymers.

One promising approach involves the introduction of functional groups to the initiator. This allows for the direct incorporation of these functionalities into the polymer chain, leading to materials with tailored chemical and physical properties. For instance, research is underway to synthesize derivatives that can enhance the thermal stability or flame retardancy of polymers.

Another area of focus is the development of "smart" initiators that respond to external stimuli such as light or changes in pH. These initiators could enable the temporal and spatial control of polymerization, opening up new possibilities in areas like 3D printing and the fabrication of complex microstructures.

Exploration of 2,2'-Azobis(2-methylbutyronitrile) in Sustainable Polymer Synthesis

In the quest for more environmentally friendly manufacturing processes, researchers are investigating the use of 2,2'-Azobis(2-methylbutyronitrile) in sustainable polymer synthesis. This includes its application in polymerization reactions that utilize bio-based monomers derived from renewable resources. The compatibility of AMBN with a wide range of monomers makes it a suitable candidate for these "green" polymerization processes.

Furthermore, efforts are being made to develop more sustainable methods for the synthesis of AMBN itself, aiming to reduce the environmental impact of its production. This includes exploring greener solvents and more energy-efficient reaction pathways.

The use of AMBN in emulsion and miniemulsion polymerization is also being explored as a more sustainable alternative to traditional solvent-based methods. sigmaaldrich.com These water-based systems reduce the reliance on volatile organic compounds (VOCs), contributing to a cleaner and safer manufacturing process.

Integration in Multifunctional Materials and Smart Systems

The integration of 2,2'-Azobis(2-methylbutyronitrile) into the synthesis of multifunctional materials and smart systems represents a significant frontier in materials science. By acting as an initiator, AMBN facilitates the creation of polymers with embedded functionalities.

One such application is in the development of self-healing materials. By encapsulating AMBN within a polymer matrix, it can be released upon damage, initiating a polymerization reaction that repairs the material. This technology has the potential to revolutionize industries ranging from aerospace to consumer electronics.

AMBN is also being used to create stimuli-responsive polymers, also known as "smart" polymers. These materials can change their properties in response to environmental cues such as temperature, light, or pH. This has led to the development of novel drug delivery systems, sensors, and actuators. For example, microcapsules containing AMBN have been developed for controlled-release applications. chemicalbook.com

Advanced Computational and Machine Learning Applications in 2,2'-Azobis(2-methylbutyronitrile) Research

Advanced computational methods and machine learning are becoming increasingly important tools in the study of 2,2'-Azobis(2-methylbutyronitrile). Density functional theory (DFT) and other computational chemistry techniques are being used to investigate the decomposition mechanism of AMBN and to predict the properties of the resulting polymers. nih.gov This allows for a more rational design of new initiators and polymerization processes.

Machine learning algorithms are being employed to analyze large datasets from polymerization experiments. This can help to identify complex relationships between reaction parameters and polymer properties, leading to more efficient process optimization. For instance, machine learning models could predict the molecular weight and polydispersity of a polymer based on the concentration of AMBN and other reaction conditions.

These computational approaches are accelerating the pace of research and development in the field of polymer chemistry, enabling the design of new materials with unprecedented control over their structure and function.

Q & A